
5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a thiazolidinone derivative that has been synthesized using various methods. Its mechanism of action and physiological effects have been studied extensively, and it has shown promising results in various scientific research applications. In
Wirkmechanismus
The mechanism of action of 5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways and enzymes involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has various biochemical and physiological effects. It has been reported to inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, it has been reported to exhibit antioxidant, anti-inflammatory, and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential therapeutic applications, ease of synthesis, and low toxicity. However, its limitations include its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action and identify the signaling pathways and enzymes involved in its therapeutic effects. Additionally, future studies can focus on improving the solubility and bioavailability of this compound to enhance its efficacy. Finally, it is important to conduct further studies to determine the safety and toxicity of this compound in vivo.
Conclusion:
In conclusion, 5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has been reported using various methods. One of the most commonly used methods involves the reaction of 2-naphthylamine and thioglycolic acid in the presence of a base to form 2-thioxo-1,3-thiazolidin-4-one. This intermediate is then reacted with salicylaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antidiabetic, and antioxidant properties. This compound has also shown potential as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2S2/c22-15-8-3-5-13(11-15)12-18-19(23)21(20(24)25-18)17-10-4-7-14-6-1-2-9-16(14)17/h1-12,22H/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEARDPEFOOOAT-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(=CC4=CC(=CC=C4)O)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)/C(=C\C4=CC(=CC=C4)O)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3-hydroxybenzylidene)-3-(naphthalen-1-yl)-2-thioxo-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dichloro-N'-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5915953.png)
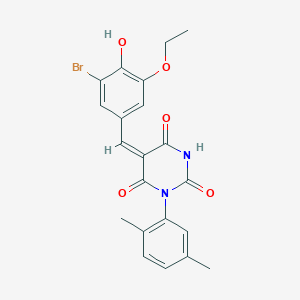
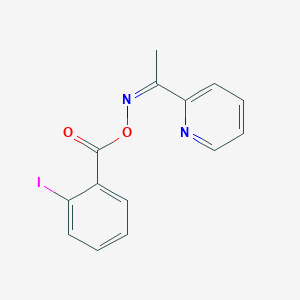
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915976.png)
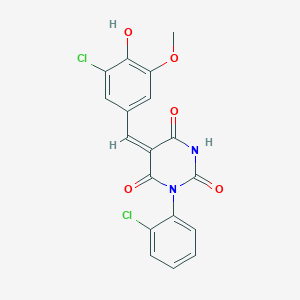
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915994.png)
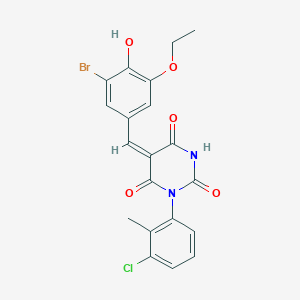
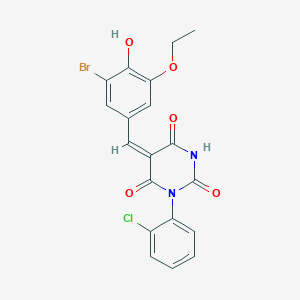
![methyl 4-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916006.png)
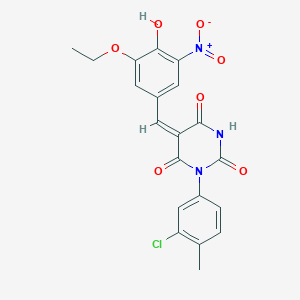
![1-[4-(benzyloxy)phenyl]-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916026.png)
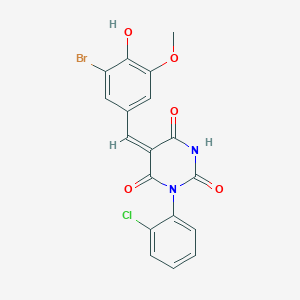
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916041.png)